3-Fluorothiophene-2-carbaldehyde

描述

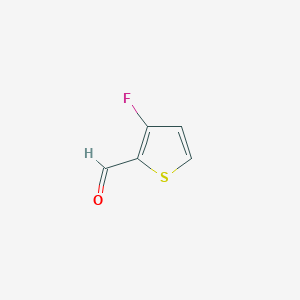

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FOS/c6-4-1-2-8-5(4)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDSTEQMQRCOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623847 | |

| Record name | 3-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-83-7 | |

| Record name | 3-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluorothiophene 2 Carbaldehyde

Direct Synthesis Approaches to 3-Fluorothiophene-2-carbaldehyde

Direct synthesis of this compound involves the strategic functionalization of pre-existing thiophene (B33073) systems or the construction of the substituted ring from simpler precursors. These methods are designed to control the regiochemistry of the substitution to yield the desired 2,3-disubstituted product.

Functionalization of Thiophene Ring Systems

The functionalization of a thiophene ring is a primary strategy for the synthesis of this compound. This involves the sequential or concerted introduction of a fluorine atom at the 3-position and a formyl group at the 2-position.

Introducing a fluorine atom at the 3-position of a thiophene ring can be challenging due to the inherent reactivity of the thiophene nucleus. However, several reliable methods have been developed to achieve this transformation.

The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring. thieme-connect.de This reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding amine. thieme-connect.dequora.com In the context of 3-fluorothiophene (B1278697) synthesis, a key intermediate is methyl 3-aminothiophene-2-carboxylate. thieme-connect.de This precursor can be diazotized using sodium nitrite (B80452) and tetrafluoroboric acid to form the 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate salt. thieme-connect.de Subsequent heating of this salt can lead to the formation of methyl 3-fluorothiophene-2-carboxylate with a reported yield of 67%. thieme-connect.de

This method, however, yields the methyl ester, which must then be converted to the desired carbaldehyde. This transformation can be achieved through a reduction of the corresponding carboxylic acid. The methyl 3-fluorothiophene-2-carboxylate is first hydrolyzed to 3-fluorothiophene-2-carboxylic acid. thieme-connect.de This carboxylic acid can then be reduced to this compound. While various reducing agents are available, diisobutylaluminum hydride (DIBAL-H) is known to reduce carboxylic acids to aldehydes, particularly at low temperatures. stackexchange.comstackexchange.comresearchgate.net

An alternative approach to introduce fluorine at the 3-position is through electrophilic fluorination. This method involves the deprotonation of a thiophene derivative to create a nucleophilic center, which then reacts with an electrophilic fluorine source. For instance, thiophene-2-carboxylic acid can be lithiated at the 3-position using a strong base like n-butyllithium. The resulting 3-lithiothiophene-2-carboxylate can then be treated with an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI), to yield 3-fluorothiophene-2-carboxylic acid. This reaction requires careful control of conditions to ensure regioselectivity. As with the Schiemann reaction, this method produces the carboxylic acid, which then needs to be reduced to the target aldehyde.

The introduction of a formyl group at the 2-position of the thiophene ring is a common transformation. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. thieme-connect.dersc.orgorganic-chemistry.orgresearchgate.net The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.orgorganic-chemistry.org This electrophilic species then attacks the electron-rich thiophene ring. rsc.orgorganic-chemistry.org

In the case of 3-substituted thiophenes, the regioselectivity of the Vilsmeier-Haack formylation is influenced by the nature of the substituent at the 3-position. For 3-fluorothiophene, the fluorine atom is an ortho, para-directing deactivator. However, in electrophilic aromatic substitution on thiophenes, the attack is favored at the 2- or 5-position. Studies on the Vilsmeier formylation of 3-substituted thiophenes have shown that the use of smaller, less sterically hindered Vilsmeier reagents tends to favor formylation at the 2-position. rsc.org

Another effective method for introducing a formyl group is through lithiation followed by reaction with a formylating agent. trine.edu 3-Fluorothiophene can be selectively lithiated at the 2-position using a strong base like n-butyllithium at low temperatures. Quenching the resulting 3-fluoro-2-lithiothiophene with DMF introduces the formyl group at the 2-position to yield this compound. trine.edu This method offers high regioselectivity due to the directing effect of the fluorine atom and the inherent acidity of the proton at the 2-position.

Strategies for Introducing Fluorine at the 3-Position

Multi-Step Synthetic Sequences from Simpler Thiophene Intermediates

The synthesis of this compound can also be approached through a multi-step sequence starting from simpler, more readily available thiophene derivatives. researchgate.net A common strategy involves the initial synthesis of 3-fluorothiophene. This can be accomplished via the decarboxylation of 3-fluorothiophene-2-carboxylic acid, which is accessible through the Schiemann reaction as described previously. thieme-connect.de

Once 3-fluorothiophene is obtained, the formyl group can be introduced at the 2-position using either the Vilsmeier-Haack reaction or by lithiation followed by formylation with DMF. This two-step sequence, starting from the synthesis of 3-fluorothiophene, provides a flexible and reliable route to the target molecule.

For example, a multi-step synthesis could begin with the synthesis of methyl 3-aminothiophene-2-carboxylate. thieme-connect.de This is then converted to methyl 3-fluorothiophene-2-carboxylate via the Schiemann reaction. thieme-connect.de Hydrolysis of the ester gives 3-fluorothiophene-2-carboxylic acid, which can be decarboxylated to afford 3-fluorothiophene. thieme-connect.de Finally, formylation of 3-fluorothiophene at the 2-position yields the desired this compound.

Synthesis of Key Precursors and Analogs for this compound

The efficient synthesis of this compound relies heavily on the availability of well-defined precursors. Methodologies for preparing the corresponding carboxylate, carboxylic acid, and halogenated analogs are fundamental to accessing the target aldehyde.

Preparation of Methyl 3-Fluorothiophene-2-carboxylate

Methyl 3-fluorothiophene-2-carboxylate is a crucial intermediate, often serving as the direct precursor to the aldehyde via reduction. Its synthesis can be approached through several routes.

One established method is the Schiemann reaction , which introduces the fluorine atom via a diazonium salt intermediate. The process begins with the formation of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate from methyl 3-aminothiophene-2-carboxylate. Subsequent thermal decomposition of the diazonium salt in the presence of a fluoride (B91410) source, such as fluoroboric acid (HBF₄), yields methyl 3-fluorothiophene-2-carboxylate. commonorganicchemistry.com

Alternatively, and more commonly, the ester is prepared via Fischer esterification of 3-fluorothiophene-2-carboxylic acid. This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is typically driven to completion by refluxing with an excess of methanol. researchgate.net

| Method | Starting Material | Key Reagents | Product | Reported Yield |

| Schiemann Reaction | Methyl 3-aminothiophene-2-carboxylate | 1. HNO₂/H₂SO₄2. HBF₄, Heat | Methyl 3-fluorothiophene-2-carboxylate | 67% |

| Fischer Esterification | 3-Fluorothiophene-2-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl 3-fluorothiophene-2-carboxylate | High |

Routes to 3-Fluorothiophene-2-carboxylic Acid

The synthesis of 3-fluorothiophene-2-carboxylic acid is a pivotal step. A highly efficient, one-step procedure has been developed starting from commercially available thiophene-2-carboxylic acid. This method utilizes directed ortho-metalation, where the carboxylate group directs lithiation to the adjacent C-3 position.

The process involves treating thiophene-2-carboxylic acid with two equivalents of a strong base, typically n-butyllithium (n-BuLi), to form a dianion. This intermediate is then quenched with an electrophilic fluorinating agent, such as N-fluorodibenzene-sulfonamide (NFSI), to introduce the fluorine atom regioselectively at the 3-position, affording the desired product in a good yield of 54%.

Older methods for synthesizing this acid were often multi-step and less efficient. These included the lithiation of 3-fluorothiophene followed by carboxylation with carbon dioxide, or a four-step sequence starting from 3-chlorothiophene.

| Route | Starting Material | Key Reagents | Yield | Notes |

| Directed Metalation | Thiophene-2-carboxylic acid | 1. n-BuLi2. N-fluorodibenzene-sulfonamide | 54% | One-pot, highly regioselective synthesis. |

| Halogen-Metal Exchange | 3-Bromothiophene | 1. n-BuLi2. Perchloryl fluoride3. n-BuLi4. CO₂ | - | Multi-step; involves hazardous reagents. |

| From Chloro-precursor | 3-Chlorothiophene | Multi-step sequence | 32% (overall) | A four-step synthesis. |

Synthesis of Halogenated this compound Derivatives (e.g., 5-Bromo-3-fluorothiophene-2-carbaldehyde)

A likely pathway involves the bromination of a suitable 3-fluorothiophene precursor. Direct bromination of this compound could be attempted, but the aldehyde group's deactivating nature might complicate the reaction. A more controlled approach would be:

Synthesis of 2,5-dibromo-3-fluorothiophene (B2502435) : Starting from 3-fluorothiophene, treatment with a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) can yield the dibrominated product. uni.lu

Selective Formylation : The 2-position of the thiophene ring is more activated than the 5-position. Therefore, selective metal-halogen exchange at the 2-position can be achieved by treating 2,5-dibromo-3-fluorothiophene with n-BuLi at low temperatures, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This sequence would introduce the aldehyde group at the desired position.

This proposed route leverages the differential reactivity of the halogenated positions to achieve the target structure.

Reaction Optimization and Process Intensification in Synthesis

Optimizing synthetic routes is crucial for improving efficiency, reducing waste, and ensuring scalability. For this compound, this involves careful selection of catalysts and reaction parameters for the key fluorination and formylation steps.

Catalyst Selection and Ligand Design for Enhanced Selectivity and Yield

While the term "catalyst" may not strictly apply to all reagents, the choice of reagents that control selectivity is paramount.

Fluorination: In the synthesis of 3-fluorothiophene-2-carboxylic acid, the high regioselectivity is not achieved by a traditional catalyst-ligand complex but by directed ortho-metalation . The carboxylate group on thiophene-2-carboxylic acid chelates with n-butyllithium, directing the deprotonation specifically to the C-3 position. The choice of the electrophilic fluorinating agent, such as N-fluorosulfonimides (e.g., NFSI), is also critical for efficient fluorine transfer. While metal-catalyzed fluorinations using palladium or nickel complexes with chiral ligands like BINAP or DBFOX-Ph are known for other substrates, the chelation-controlled approach is highly effective for this specific transformation. acs.orgsmolecule.com

Formylation: The conversion of the precursor, methyl 3-fluorothiophene-2-carboxylate, to the aldehyde is typically achieved via reduction. This is not a catalytic process in the traditional sense but relies on a specific reducing agent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice. commonorganicchemistry.commasterorganicchemistry.com It is a powerful yet sterically hindered hydride source that allows the reduction to be stopped at the aldehyde stage, preventing over-reduction to the primary alcohol. No specific catalyst is generally required, as the selectivity is controlled by reagent stoichiometry and temperature. organic-chemistry.org

Solvent Effects and Temperature Control in Fluorination and Formylation Reactions

The physical conditions of a reaction, particularly solvent and temperature, are critical variables that dictate reaction outcomes, selectivity, and yield.

Fluorination: The directed metalation and subsequent fluorination to produce 3-fluorothiophene-2-carboxylic acid requires stringent temperature control. The reaction is conducted in an ethereal solvent like tetrahydrofuran (THF) at cryogenic temperatures, typically -78 °C (the sublimation point of dry ice). stackexchange.com Operating at this low temperature is essential to ensure the stability of the lithiated intermediate and to control its reactivity, preventing side reactions and decomposition.

Formylation: The reduction of methyl 3-fluorothiophene-2-carboxylate to this compound using DIBAL-H is also highly temperature-dependent. The reaction is performed in non-polar, aprotic solvents such as hexane, toluene, or dichloromethane at -78 °C . masterorganicchemistry.comstackexchange.com At this low temperature, the tetrahedral intermediate formed upon the addition of one hydride equivalent from DIBAL-H to the ester is stable. reddit.com Upon aqueous workup, this intermediate collapses to form the desired aldehyde. If the reaction is allowed to warm up before workup, the intermediate can break down and the resulting aldehyde can be further reduced by any remaining DIBAL-H to the corresponding alcohol. Therefore, strict temperature control is the key to isolating the aldehyde in high yield. commonorganicchemistry.comreddit.com

| Transformation | Key Reagent | Solvent | Temperature | Rationale |

| Fluorination | n-BuLi / NFSI | THF | -78 °C | Stabilizes the lithiated intermediate, ensures regioselectivity. |

| Formylation (Reduction) | DIBAL-H | Hexane, Toluene | -78 °C | Stabilizes the tetrahedral intermediate, preventing over-reduction to the alcohol. masterorganicchemistry.comstackexchange.com |

Exploration of Chemical Reactivity and Mechanistic Pathways

Reactivity Profiles of the Aldehyde Functionality in 3-Fluorothiophene-2-carbaldehyde

The aldehyde group at the 2-position of the thiophene (B33073) ring is a key center of reactivity, participating in a variety of chemical transformations.

Electrophilic Properties and Condensation Reactions

The inherent electrophilicity of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. This property is the foundation for a range of condensation reactions, which are vital for the construction of more complex molecular architectures.

A prominent example of such reactions is the Knoevenagel condensation . mychemblog.comthermofisher.comnih.gov This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic esters or malononitrile. mychemblog.compurechemistry.org The presence of two electron-withdrawing groups on the methylene carbon enhances its acidity, facilitating deprotonation by a weak base to form a nucleophilic enolate. purechemistry.org This enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration leads to the formation of an α,β-unsaturated product. mychemblog.com The reaction is typically catalyzed by weak bases like ammonia (B1221849) or primary and secondary amines, often in the form of their salts with carboxylic acids (e.g., ammonium (B1175870) acetate (B1210297) or piperidinium (B107235) acetate). mychemblog.com

Another significant condensation reaction is the Wittig reaction , which provides a powerful method for the synthesis of alkenes from aldehydes. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.orgmasterorganicchemistry.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. masterorganicchemistry.com This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Below is a table summarizing typical condensation reactions applicable to this compound:

| Reaction Name | Reagents | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, diethyl malonate), weak base (e.g., piperidine, ammonium acetate) | α,β-Unsaturated compound |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Alkene |

Reduction and Oxidation Pathways of the Formyl Group

The formyl group of this compound can undergo both reduction and oxidation, providing access to other important functional groups.

Reduction of the aldehyde to a primary alcohol, 3-fluorothiophen-2-yl)methanol, can be readily achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgumn.edu The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol. organic-chemistry.org The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated to yield the alcohol. masterorganicchemistry.com

Oxidation of the aldehyde group to a carboxylic acid, 3-fluorothiophene-2-carboxylic acid, can be accomplished using a variety of oxidizing agents. A common and effective method involves the use of potassium dichromate(VI) (K₂Cr₂O₇) in the presence of dilute sulfuric acid. The aldehyde is oxidized to the corresponding carboxylic acid, and the orange dichromate(VI) ions are reduced to green chromium(III) ions.

The following table outlines the reduction and oxidation of the formyl group:

| Transformation | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH₄) | (3-Fluorothiophen-2-yl)methanol |

| Oxidation | Potassium dichromate (K₂Cr₂O₇), H₂SO₄ | 3-Fluorothiophene-2-carboxylic acid |

Selective Functionalization Strategies

The aldehyde group serves as a versatile handle for the introduction of various functionalities. One important strategy is reductive amination , which converts the carbonyl group into an amine via an imine intermediate. This reaction is typically carried out by treating the aldehyde with a primary or secondary amine in the presence of a reducing agent. A common choice for the reducing agent is sodium cyanoborohydride (NaBH₃CN), which is selective for the reduction of the iminium ion intermediate over the starting aldehyde.

Another key functionalization strategy involves palladium-catalyzed cross-coupling reactions . While these reactions primarily involve the thiophene ring (as will be discussed in section 3.2.1), the aldehyde group can influence the reaction and can also be a site for further transformations after the coupling reaction. For instance, a Suzuki coupling could be performed on a bromo-substituted version of the molecule, followed by modification of the aldehyde. sigmaaldrich.comnih.gov

Reactivity of the Fluorinated Thiophene Ring System

The fluorine atom at the 3-position significantly influences the reactivity of the thiophene ring.

Regioselective Substitution Reactions on the Thiophene Nucleus

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution . The position of substitution is directed by the substituents already present on the ring. In 3-fluorothiophene (B1278697), the fluorine atom is an ortho, para-director, although it is deactivating due to its strong inductive electron-withdrawing effect. libretexts.orglibretexts.org The aldehyde group is a meta-director and is also deactivating. Therefore, electrophilic substitution on this compound is expected to be challenging and the regiochemical outcome will be a result of the competing directing effects of the fluoro and formyl groups. Generally, electrophilic attack on thiophene itself occurs preferentially at the 2- and 5-positions. Given the substitution at the 2- and 3-positions, the most likely site for further electrophilic attack would be the 5-position.

Nucleophilic aromatic substitution (SNAr) on thiophenes is also possible, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orguoanbar.edu.iqnih.govlibretexts.orgnih.gov The fluorine atom can act as a leaving group in SNAr reactions, especially when activated by a strong electron-withdrawing group in the ortho or para position. In the case of this compound, the aldehyde group at the 2-position can facilitate nucleophilic attack at the 3-position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the thiophene ring. sigmaaldrich.comnih.govyoutube.comyoutube.comnih.gov Reactions such as the Suzuki-Miyaura coupling (using boronic acids or esters) and the Heck reaction (using alkenes) can be employed to introduce new substituents at specific positions, provided a suitable halide (e.g., bromo or iodo) is present on the thiophene ring. sigmaaldrich.comnih.govyoutube.comyoutube.com For example, a bromo-substituted derivative of this compound could undergo a Suzuki coupling to introduce an aryl or vinyl group.

The following table summarizes potential regioselective substitution reactions:

| Reaction Type | Position of Substitution |

| Electrophilic Aromatic Substitution | Likely at the 5-position |

| Nucleophilic Aromatic Substitution | Potentially at the 3-position (displacement of Fluorine) |

| Palladium-Catalyzed Cross-Coupling | At a halogenated position (e.g., 5-bromo) |

Influence of Fluorine on Aromaticity and Electron Density Distribution

The presence of a fluorine atom on the thiophene ring has a profound impact on its electronic properties. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack compared to unsubstituted thiophene. researchgate.netnih.gov

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful carbon-carbon bond-forming tools in modern organic synthesis. For substituted thiophenes like this compound, these methods are invaluable for creating more complex molecular architectures.

Palladium-catalyzed reactions are central to the functionalization of thiophene rings due to their efficiency and tolerance of various functional groups. nih.gov

Suzuki-Miyaura Coupling: This reaction has emerged as a powerful method for forming carbon-carbon bonds, particularly between heterocyclic compounds and arylboronic acids or their esters. nih.govresearchgate.net The Suzuki-Miyaura reaction is noted for its ability to proceed under relatively mild conditions and its compatibility with a wide range of functional groups. nih.govresearchgate.netorganic-chemistry.org In the context of thiophene-2-carbaldehydes, studies have shown successful coupling with various arylboronic acids and esters. nih.govmdpi.comnih.gov For instance, the coupling of 4-bromothiophene-2-carbaldehyde with different arylboronic pinacol (B44631) esters/acids has been shown to produce 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. mdpi.com The reaction conditions, including the choice of solvent, base, and palladium catalyst, significantly influence the reaction's efficiency. nih.gov For example, a combination of a Pd(0) catalyst with a base like potassium phosphate (B84403) (K₃PO₄) in a toluene/water solvent system has proven effective. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orglibretexts.orgwikipedia.org It is a versatile method for creating C-C bonds with few limitations on the participating organic groups. organic-chemistry.org Organostannanes are advantageous due to their stability in air and moisture. libretexts.orgwikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The catalytic cycle of the Stille reaction involves oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orgharvard.edu The use of bulky, electron-rich phosphine (B1218219) ligands can accelerate the coupling process. nih.gov Additives like copper(I) iodide (CuI) can also significantly increase the reaction rate. harvard.edu

Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, utilizing a palladium catalyst and a copper(I) cocatalyst in the presence of an amine base. organic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed that are less stringent. organic-chemistry.org The Sonogashira coupling is a valuable tool for synthesizing internal alkynes. organic-chemistry.org For example, it has been used to prepare 2,3-disubstituted furo/thieno[2,3-b]quinoxalines through a sequence involving Sonogashira coupling followed by iodocyclization and further palladium-catalyzed cross-coupling reactions. rsc.org

A comparative table of these cross-coupling methods is presented below:

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling |

| Coupling Partner 1 | Organoboron compound (e.g., boronic acid, boronic ester) | Organostannane (organotin compound) | Terminal alkyne |

| Coupling Partner 2 | Organic halide or triflate | Organic halide or pseudohalide | Aryl or vinyl halide |

| Catalyst System | Palladium catalyst | Palladium catalyst | Palladium catalyst and Copper(I) cocatalyst |

| Key Advantages | Low toxicity of boron reagents, mild reaction conditions | High functional group tolerance, stable organotin reagents | Direct formation of C(sp)-C(sp²) bonds |

| Key Disadvantages | Potential for boronic acid decomposition | Toxicity of organotin compounds | Requires a terminal alkyne, potential for homocoupling |

Direct C-H activation has become an increasingly attractive strategy in organic synthesis due to its atom economy and reduction of pre-functionalization steps. rsc.org Palladium-catalyzed cross-dehydrogenative couplings (CDC) allow for the direct formation of (hetero)aryl-(hetero)aryl bonds between two different C-H bonds, minimizing waste. rsc.org However, controlling regioselectivity and preventing undesired homo-coupling are significant challenges. rsc.org

For thiophene scaffolds, transition metal-catalyzed C-H activation offers a direct route to functionalization. rsc.org While less explored than C-N or C-C bond formations, C-S bond formation via C-H activation is a growing field. rsc.org Iron-carbene complexes have also shown potential in directed C-H activation of aryl and vinyl bonds through a 1,2-addition mechanism across the iron-carbene bond. rsc.org

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and expanding the synthetic utility of this compound.

Elucidation of Reaction Intermediates and Transition States

The mechanisms of palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a palladium(II) intermediate. harvard.eduyoutube.com

Transmetalation: The organic group from the organometallic nucleophile is transferred to the palladium(II) complex, displacing the halide. libretexts.orgharvard.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. harvard.eduyoutube.com

In some reactions, intermediates can be more complex. For example, in certain carbonyl-ylide reactions involving thiophene-2-carbaldehyde (B41791), the formation of diastereomeric products can be influenced by the catalyst used, suggesting the involvement of specific catalyst-substrate complexes. researchgate.net Similarly, in the synthesis of certain fused heterocyclic systems, an initial addition of a nucleophile to the aldehyde group is followed by condensation and cyclization, proceeding through distinct intermediates. nih.gov

Kinetic Isotope Effect (KIE) Investigations for Pathway Discrimination

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. wikipedia.orglibretexts.org It involves measuring the change in reaction rate when an atom is replaced by one of its isotopes, most commonly hydrogen with deuterium (B1214612) (kH/kD). libretexts.org

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. epfl.ch This can help to confirm, for instance, that C-H bond cleavage is the slow step in a C-H activation reaction.

Secondary KIE: A smaller secondary KIE (values typically between 0.8 and 1.4) occurs when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.orgnih.gov These effects can provide information about changes in hybridization at a particular atom during the transition state. nih.gov For example, a change from sp³ to sp² hybridization generally results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ leads to an inverse effect (kH/kD < 1). epfl.chnih.gov

KIE studies can be instrumental in distinguishing between different proposed reaction pathways. For example, in a multi-step reaction, the absence of a KIE upon isotopic labeling at a certain position can indicate that the bond-breaking event at that position occurs after the rate-determining step. wikipedia.org

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalyst and reagents is paramount in directing the outcome and efficiency of reactions involving this compound.

Catalysts:

Palladium Catalysts: In cross-coupling reactions, the nature of the palladium catalyst and its ligands is crucial. Bulky, electron-rich phosphine ligands, such as P(t-Bu)₃ and PCy₃, have been shown to be effective for a wide range of coupling reactions, including those involving challenging substrates like aryl chlorides. nih.gov The ligand can influence the rate of oxidative addition and reductive elimination, and even alter the selectivity of the reaction when multiple reactive sites are present. nih.gov In some cases, palladium nanoparticles are being explored as highly active and recyclable catalysts. youtube.com

Other Metal Catalysts: Besides palladium, other transition metals like rhodium and ruthenium are used in C-H activation/cyclization cascades. rsc.org Acid catalysts, such as hydrochloric acid, can be used to polymerize thiophene-2-carbaldehyde. journalskuwait.org

Reagents:

Bases: In Suzuki-Miyaura couplings, the base plays a critical role in activating the organoboron species to facilitate transmetalation. harvard.edu The choice of base can significantly impact the reaction yield.

Additives: In Stille couplings, additives like CuI can dramatically accelerate the reaction rate. harvard.edu In Sonogashira couplings, a copper(I) cocatalyst is essential for the reaction to proceed efficiently. organic-chemistry.org

Oxidizing Agents: In the synthesis of 3-methylthiophene-2-carboxaldehyde from its dihydro- intermediate, various oxidizing agents such as N-chlorosuccinimide or manganese dioxide can be employed. google.com

Applications As a Molecular Building Block in Advanced Organic Synthesis

Design and Synthesis of Complex Organic Molecules

The aldehyde group on the thiophene (B33073) ring serves as a versatile handle for a wide array of chemical transformations, enabling the construction of more elaborate molecules.

Thiophene-2-carbaldehyde (B41791) and its derivatives are key starting materials for synthesizing a variety of polycyclic and heterocyclic compounds. ontosight.airroij.com The aldehyde functionality allows for condensation reactions and cyclizations to build fused ring systems. For instance, derivatives of thiophene-2-carbaldehyde can undergo reactions to form complex structures like benzothiophenes. rroij.comwisdomlib.org

One of the most powerful methods for creating carbon-carbon bonds and assembling complex heterocyclic systems from halogenated thiophenes is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction is widely used to couple thiophene derivatives with various boronic acids or esters, leading to the formation of aryl-substituted thiophenes. nih.govresearchgate.net While specific examples starting from 3-Fluorothiophene-2-carbaldehyde are not extensively documented in the provided literature, the synthesis of analogous compounds like 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde demonstrates the feasibility of such transformations. nih.gov The presence of the fluorine atom in this compound can influence the reactivity of the thiophene ring and the properties of the resulting polycyclic and heterocyclic systems.

Thiophene-based oligomers and polymers are of significant interest due to their electronic and optical properties. researchgate.net The polymerization of thiophene-2-carbaldehyde and its derivatives can be achieved through various methods, including acid catalysis, to yield poly(thiophene-methine)s. journalskuwait.orgresearchgate.net These polymers possess a conjugated backbone, which is essential for their conductive properties.

The aldehyde group in this compound provides a reactive site for polymerization reactions. For example, poly(thiophene-2-carbaldehyde) has been synthesized by treating the monomer with hydrochloric acid in an alcohol solvent. researchgate.net The resulting polymer consists of spherical particles with a rough surface. journalskuwait.orgresearchgate.net The introduction of a fluorine atom at the 3-position is anticipated to modify the electronic properties of the resulting polymer due to fluorine's high electronegativity.

Below is a table summarizing the synthesis of a polymer from the parent compound, thiophene-2-carbaldehyde.

| Monomer | Catalyst | Solvent | Polymer | Morphology |

| Thiophene-2-carbaldehyde | Hydrochloric Acid | Methanol (B129727) | Poly(thiophene-2-carbaldehyde) | Spherical particles with a rough surface |

This table illustrates the polymerization of the parent compound, thiophene-2-carbaldehyde, as described in the literature. journalskuwait.orgresearchgate.net

Utility in Materials Chemistry Research

The electronic nature of the thiophene ring, which can be further tuned by the introduction of a fluorine atom, makes this compound a valuable precursor for advanced materials with applications in electronics and optoelectronics.

Conjugated polymers derived from thiophene are extensively studied for their use in the active layer of organic photovoltaic (OPV) devices. nih.gov These materials can absorb light and transport charge, making them suitable for converting sunlight into electricity. The development of new copolymers, for instance, those alternating 2,7-carbazole and oligothiophene units linked by vinylene groups, has shown promise in photovoltaic cells. capes.gov.br

While direct application of polymers from this compound in OPVs is not detailed in the provided search results, the fluorination of conjugated polymers is a well-known strategy to lower the HOMO and LUMO energy levels of the material. This can lead to higher open-circuit voltages and improved stability in solar cells. Therefore, polymers derived from this compound are of interest for future research in the field of organic photovoltaics.

Conductive polymers have a wide range of applications, from antistatic coatings to sensors and flexible electronics. researchgate.netresearchgate.net Polythiophene and its derivatives are among the most studied classes of conductive polymers. researchgate.net The conductivity of these materials arises from the delocalized π-electrons along the polymer backbone.

The introduction of functional groups, such as the aldehyde in thiophene-2-carbaldehyde, can influence the polymerization process and the properties of the final material. The fluorine atom in this compound is expected to have a significant impact on the electronic properties of the corresponding polymer. The strong electron-withdrawing nature of fluorine can stabilize the polymer backbone, potentially leading to enhanced environmental stability and modified conductivity. While specific conductivity data for polymers derived from this compound is not available in the search results, the general principles of molecular design suggest that such polymers could exhibit interesting electronic characteristics.

Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and solid-state lighting. easychair.orgnih.gov The performance of an OLED is highly dependent on the materials used in its emissive layer. Thiophene-containing compounds are known to be useful in light-emitting devices due to their favorable electronic and photophysical properties. nih.gov For instance, a related compound, thieno[3,2-b]thiophene-2-carbaldehyde, has been noted for its ability to enhance the optical properties of semiconducting nanocrystals, which is relevant for emissive applications. biosynth.com

The incorporation of fluorine into the emissive material can influence the emission color and efficiency of the OLED. While there are no specific reports in the provided search results on the use of this compound in OLED emissive layers, its structural features make it a candidate for the development of new emissive materials. The aldehyde group can be used to further functionalize the molecule to fine-tune its emission properties or to attach it to a polymer backbone.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of 3-Fluorothiophene-2-carbaldehyde

Quantum chemical methods are instrumental in elucidating the intrinsic properties of this compound, from its electronic landscape to its preferred three-dimensional shape.

Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the electronic structure of molecules like this compound. While specific studies on this exact molecule are not abundant in the literature, valuable insights can be drawn from computational analyses of closely related thiophene (B33073) derivatives, such as thiophene-2-carboxylic acid. nih.gov

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and localization of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

In a study on the differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids, it was found that the nature of the substituent and its position significantly impact the FMOs. nih.gov For this compound, it is expected that the electron-withdrawing nature of both the fluorine and the aldehyde group would lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. The LUMO is anticipated to be significantly localized on the aldehyde group, particularly the carbonyl carbon, making it the primary site for nucleophilic attack. DFT calculations on similar systems have shown that the LUMO's delocalization can be influenced by the computational method used, with DFT providing a more localized picture compared to Hartree-Fock methods. nih.gov Reactivity indices such as the HOMO-LUMO gap, ionization potential, and electron affinity can be derived from these calculations to quantify the molecule's stability and reactivity.

Table 1: Expected Qualitative Effects of Fluorine Substitution on the Electronic Properties of Thiophene-2-carbaldehyde (B41791)

| Property | Effect of 3-Fluoro Substitution | Rationale |

| HOMO Energy | Lowered | Inductive electron withdrawal by fluorine. |

| LUMO Energy | Lowered | Inductive electron withdrawal by fluorine and aldehyde. |

| HOMO-LUMO Gap | Likely altered | The relative lowering of HOMO and LUMO energies will determine the change in the gap, affecting kinetic stability. |

| Electron Density on Carbonyl Carbon | Increased positive charge | The combined electron-withdrawing effects of the aldehyde and fluorine enhance the electrophilicity of the carbonyl carbon. |

The relative orientation of the aldehyde group with respect to the thiophene ring is a key conformational feature of this compound. Two primary planar conformers are possible: one where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring (O,S-cis) and one where it is oriented away (O,S-trans).

Computational studies on related 2-substituted thiophenes, such as thiophene-2-carboxylic acid, have shown that conformers can have significantly different stabilities and electronic properties. nih.gov For thiophene-2-carboxylic acid, a conformer featuring an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur atom was identified as being particularly stable and influential on the molecule's reactivity. nih.gov In the case of this compound, while a classic hydrogen bond is not possible, a stabilizing electrostatic interaction between the carbonyl oxygen and the thiophene sulfur in the O,S-cis conformer is likely. The fluorine atom at the 3-position would also influence the conformational preference through steric and electronic effects. DFT calculations are essential for accurately predicting the relative energies of these conformers and the rotational barrier between them.

Computational Modeling of Reaction Mechanisms

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the energies of transition states.

DFT calculations can be used to model, for example, the nucleophilic addition of an organometallic reagent to the carbonyl carbon. Such a study would involve locating the transition state structure for the C-C bond formation and calculating the activation energy barrier. The presence of the electron-withdrawing 3-fluoro substituent is expected to increase the electrophilicity of the carbonyl carbon, likely lowering the activation barrier for nucleophilic attack compared to unsubstituted thiophene-2-carbaldehyde. Conversely, for electrophilic aromatic substitution on the thiophene ring, the deactivating effect of both the aldehyde and fluorine groups would lead to higher activation barriers.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can simulate these effects, providing a more realistic picture of the reaction dynamics. Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium, can be employed.

For reactions involving charged or highly polar transition states, polar solvents would be expected to provide significant stabilization, thereby lowering the activation energy. For instance, in a nucleophilic addition to the carbonyl group of this compound, the developing negative charge on the oxygen atom in the transition state would be stabilized by protic or polar aprotic solvents. Computational studies on the Diels-Alder reactions of furan (B31954) have demonstrated that the inclusion of solvent effects can even reverse the predicted stereoselectivity of a reaction compared to gas-phase calculations, highlighting the critical importance of considering the reaction environment. researchgate.net

Compound Index

Predictive Studies in Organic Synthesis and Materials Science

Computational chemistry plays a pivotal role in predicting the outcomes of chemical reactions and the properties of new materials, thereby guiding synthetic efforts and accelerating the discovery process. For derivatives of this compound, these predictive studies are crucial for designing molecules with desired electronic and structural features.

The in silico design of novel derivatives of this compound is a key area of research, particularly in the development of new pharmaceuticals and organic electronic materials. Computational methods allow for the systematic modification of the parent structure and the evaluation of the resulting properties without the need for extensive synthetic work.

For instance, thiophene derivatives are known to be pharmacologically important scaffolds. bohrium.com Computational studies on related thiophene-based compounds, such as thiophene carboxamides and thiazole (B1198619) derivatives of thiophene carbaldehyde, have demonstrated the utility of in silico approaches. bohrium.comresearchgate.net These studies often involve techniques like Density Functional Theory (DFT) to understand the electronic structure and reactivity of the designed molecules. The insights gained from these computational analyses, such as the influence of electron-donating or-withdrawing groups on the molecule's frontier molecular orbitals, can be extrapolated to guide the design of novel derivatives of this compound with potentially enhanced biological activity or material properties.

In the realm of materials science, this compound has been used as a precursor in the synthesis of fluorinated dithienylethene copolymers for high-mobility n-channel field-effect transistors. researchgate.net The in silico design of such materials would involve quantum-chemical calculations to predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge transport. researchgate.net The strategic placement of the fluorine atom in the thiophene ring can significantly alter these electronic properties.

Table 1: Computational Methods in the Design of Thiophene Derivatives

| Computational Method | Application in Derivative Design | Investigated Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity patterns. bohrium.com | HOMO-LUMO gap, molecular electrostatic potential, charge distribution. bohrium.com |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. researchgate.net | Binding energy, protein-ligand interactions. researchgate.netresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Prediction of therapeutic efficacy. |

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions at the atomic level. bohrium.com For derivatives of this compound, MD simulations can provide valuable insights into their conformational dynamics and how they interact to form larger supramolecular assemblies. These interactions are fundamental to the performance of organic materials and the binding of drugs to their biological targets.

While specific MD simulations on this compound are not extensively documented in the literature, studies on related thiophene-containing systems offer a clear indication of the potential of this technique. For example, MD simulations have been employed to understand the structural motions of proteins in complex with thiophene-containing ligands. These simulations can reveal how the ligand influences the protein's conformational landscape.

In the context of materials science, MD simulations can be used to model the packing of fluorinated thiophene-based polymers in the solid state. The fluorine atoms can introduce specific intermolecular interactions, such as dipole-dipole and C–F···H interactions, which can significantly influence the morphology and charge transport properties of the material. Understanding these supramolecular interactions is key to designing more efficient organic electronic devices. Research on the relaxation of photoexcited thiophene has utilized ab initio molecular dynamics to explore the interplay between internal conversion and intersystem crossing, revealing fast and slow components of the process. rsc.org

Computational Studies on Molecular Interactions and Binding Affinities

Computational studies are instrumental in understanding the non-covalent interactions that govern the binding of small molecules to biological macromolecules. These studies are central to the field of drug discovery and can significantly rationalize the observed biological activities of compounds.

For derivatives of this compound, molecular docking is a commonly used computational technique to predict their binding orientation and affinity to a target protein's active site. researchgate.net The fluorine atom in the thiophene ring can act as a hydrogen bond acceptor and can also engage in other non-covalent interactions, thereby influencing the binding affinity.

In studies of related thiophene carbaldehyde-based thiazole derivatives, molecular docking has been used to investigate their potential as α-glucosidase inhibitors for diabetic management. researchgate.netresearchgate.net The results of these docking studies, in terms of binding energies and specific interactions with amino acid residues in the active site, often correlate well with experimental in vitro inhibitory activities. researchgate.net Such computational models can be used to screen virtual libraries of this compound derivatives to identify promising candidates for further experimental evaluation.

Furthermore, more advanced computational methods, such as free energy calculations, can provide a more quantitative prediction of the binding affinity. These methods, while computationally more demanding, can offer a deeper understanding of the thermodynamics of ligand binding.

Structural Elucidation and Spectroscopic Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of 3-Fluorothiophene-2-carbaldehyde, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the chemical environment of each atom. The electron-withdrawing effects of the fluorine atom and the aldehyde group significantly influence the chemical shifts of the thiophene (B33073) ring protons and carbons.

The ¹H NMR spectrum is expected to show three distinct signals: one for the aldehydic proton and two for the protons on the thiophene ring. The aldehydic proton typically appears far downfield, often above 9.5 ppm. rsc.orgchemicalbook.com The two thiophene protons (H-4 and H-5) will appear in the aromatic region, with their chemical shifts influenced by coupling to each other and to the fluorine atom.

The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (typically >180 ppm). rsc.org The carbons of the thiophene ring show shifts characteristic of aromatic systems, with the fluorine- and aldehyde-substituted carbons (C-3 and C-2) being particularly affected. oregonstate.eduwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| 1 (CHO) | ¹H | ~9.8 - 10.0 | Doublet | ⁴J(H,F) |

| 5 | ¹H | ~7.8 - 8.0 | Doublet of doublets | ³J(H5,H4), ⁴J(H5,F) |

| 4 | ¹H | ~7.2 - 7.4 | Doublet of doublets | ³J(H4,H5), ³J(H4,F) |

| 1 (CHO) | ¹³C | ~182 - 185 | Doublet | ³J(C,F) |

| 2 | ¹³C | ~140 - 145 | Doublet | ²J(C,F) |

| 3 | ¹³C | ~155 - 160 | Doublet | ¹J(C,F) |

| 4 | ¹³C | ~115 - 120 | Doublet | ²J(C,F) |

| 5 | ¹³C | ~130 - 135 | Singlet or small doublet | ³J(C,F) |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's structural framework. scribd.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation (cross-peak) would be observed between the H-4 and H-5 protons of the thiophene ring, confirming their adjacent positions. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. chemenu.com This technique would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the aldehydic proton signal to the carbonyl carbon signal, allowing for definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment maps long-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for identifying quaternary carbons and piecing together molecular fragments. sdsu.eduresearchgate.net Expected key correlations for this compound would include:

The aldehydic proton showing correlations to the C-2 and C-3 carbons.

Proton H-5 showing correlations to C-3 and C-4.

Proton H-4 showing a correlation to C-2 and C-5.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a vital characterization tool. wikipedia.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive NMR probe. The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. For an aromatic fluoride (B91410) like this compound, the chemical shift is expected in a characteristic range. ucsb.educolorado.edu Furthermore, the signal will be split into a complex multiplet due to couplings with the adjacent protons (H-4) and the more distant proton (H-5) and aldehydic proton, providing further structural confirmation. wikipedia.org The magnitude of these J-coupling constants (J-HF) is a key diagnostic feature. ucsb.edu

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. uni.lu For this compound (C₅H₃FOS), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Table 2: HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Monoisotopic Mass (Da) | Predicted m/z |

|---|---|---|---|

| C₅H₃FOS | [M]⁺ | 129.98886 | 129.98831 |

| [M+H]⁺ | 130.99614 |

Predicted data from PubChemLite. uni.lu

In mass spectrometry, molecules are ionized and subsequently break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For an aldehyde, common fragmentation pathways include the loss of a hydrogen atom (M-1) and the loss of the formyl group (CHO, M-29). libretexts.orgyoutube.com The fragmentation of this compound would be expected to show:

A strong molecular ion peak (M⁺) at m/z ≈ 130.

A peak corresponding to the loss of a hydrogen radical ([M-H]⁺) at m/z ≈ 129.

A significant peak from the loss of the formyl radical ([M-CHO]⁺) resulting in a fluorothienyl cation at m/z ≈ 101.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within a molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FTIR spectrum of thiophene-2-carbaldehyde (B41791) and its derivatives typically exhibits several key absorption bands. The stretching vibration of the carbonyl (C=O) group in thiophene-2-carbaldehyde is observed around 1665 cm⁻¹. researchgate.net For substituted thiophenes, the aromatic C-C stretching vibrations are generally found in the region of 1350-1600 cm⁻¹. iosrjournals.org Specifically, for 2-substituted thiophenes, these bands appear at approximately 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org The C-S stretching modes are typically located in the 687-710 cm⁻¹ range. iosrjournals.org

In addition to these, the presence of a fluorine atom introduces a C-F stretching vibration, while the aldehyde group is characterized by the C-H stretching of the aldehyde proton. The aromatic C-H stretching vibrations for sp² hybridized carbons are expected above 3000 cm⁻¹. msu.edu

Interactive Data Table: Characteristic FTIR Absorption Frequencies for Thiophene Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | ~1665 | researchgate.net |

| Aromatic C-C | Stretching | 1350-1600 | iosrjournals.org |

| C-S | Stretching | 687-710 | iosrjournals.org |

| Aldehyde C-H | Stretching | Not specified | |

| C-F | Stretching | Not specified | |

| Aromatic C-H | Stretching | >3000 | msu.edu |

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of the molecule, particularly the transitions of electrons between different energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals information about its electronic transitions and the extent of conjugation within the molecule. Molecules containing carbonyl groups, like aldehydes, can exhibit both n→π* and π→π* transitions.

The n→π* transitions, which involve the excitation of an electron from a non-bonding orbital (on the oxygen atom) to an anti-bonding π* orbital, are typically weak and occur at longer wavelengths, around 280-290 nm. The π→π* transitions, resulting from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, are more intense and occur at shorter wavelengths, often around 190 nm for a simple aldehyde.

The thiophene ring itself is an aromatic system, and its conjugation with the aldehyde group influences the energy of these transitions. The presence of the fluorine atom, an auxochrome, can also cause shifts in the absorption maxima (λmax). These shifts can be either to shorter wavelengths (hypsochromic or blue shift) or longer wavelengths (bathochromic or red shift). youtube.com The specific λmax values for this compound would provide a detailed picture of its electronic structure.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Range (nm) | Reference |

| n→π | Excitation of a non-bonding electron to an anti-bonding π orbital | ~280-290 | |

| π→π | Excitation of a bonding π electron to an anti-bonding π orbital | ~190 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related thiophene derivatives provides valuable insights into the expected structural features.

For instance, the crystal structure of 6-bromopyridine-2-carbaldehyde, a related compound, reveals a planar molecule in the solid state. mdpi.com Similarly, studies on 2- and 3-sulfolene (B121364) show that the five-membered rings can be planar. researchgate.net In the case of 3-(benzothiazol-2-yl)thiophene, the crystal packing is characterized by a herringbone motif with π–π stacking interactions. nih.gov

A crystallographic study of this compound would determine key parameters such as bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the thiophene ring and the orientation of the aldehyde and fluorine substituents. It would also reveal the nature of intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which govern the packing of the molecules in the crystal lattice. nih.gov

Interactive Data Table: Anticipated Crystallographic Parameters for this compound

| Parameter | Description | Expected Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Provides the size and shape of the repeating unit. |

| Bond Lengths | The distances between bonded atoms. | e.g., C-F, C=O, C-S, C-C |

| Bond Angles | The angles between adjacent bonds. | e.g., O=C-C, F-C-C, C-S-C |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. | Indicates the planarity of the ring and substituent orientation. |

| Intermolecular Interactions | Non-covalent forces between molecules in the crystal. | e.g., Hydrogen bonds, π–π stacking |

Future Directions and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign synthetic methodologies. For 3-Fluorothiophene-2-carbaldehyde, research is moving beyond traditional synthesis, which may involve harsh reagents, towards greener alternatives that prioritize atom economy, reduced waste, and the use of renewable resources.

Key areas of development include:

Catalyst Innovation : Research is focused on replacing stoichiometric reagents with highly efficient and recyclable catalysts. This includes the use of heterogeneous catalysts or N-methylpiperazine-functionalized polyacrylonitrile (B21495) fibers, which can be easily recovered and reused multiple times without significant loss of activity. nih.gov

Alternative Solvents : The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. Future syntheses will likely employ greener solvents such as water, supercritical fluids, or basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH). nih.gov These solvents not only reduce pollution but can also enhance reaction rates and selectivity.

Energy-Efficient Reactions : Microwave-assisted and ultrasonic-assisted syntheses are being explored to reduce reaction times and energy consumption. For instance, the Gewald reaction, a common method for synthesizing substituted thiophenes, can be performed efficiently using ultrasound without the need for a basic catalyst. researchgate.net

Flow Synthesis : Continuous flow processes offer significant advantages in terms of safety, scalability, and product consistency, representing a major leap towards sustainable production.

A comparative table of traditional versus emerging green synthesis protocols is presented below.

| Feature | Traditional Synthesis (e.g., Vilsmeier-Haack) | Emerging Green Routes |

| Reagents | Often uses stoichiometric amounts of phosphorus oxychloride. smolecule.com | Catalytic amounts of reusable catalysts. nih.gov |

| Solvents | Typically involves chlorinated solvents or other VOCs. smolecule.com | Water, ionic liquids, or solvent-free conditions. nih.gov |

| Energy | Conventional heating, often for extended periods. | Microwave or ultrasonic irradiation for rapid heating. researchgate.net |

| Waste | Produces significant amounts of inorganic and organic waste. | Minimal waste generation, with catalyst recycling. |

Integration of this compound in Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, is revolutionizing the chemical industry. amt.uk The integration of this compound synthesis and derivatization into flow chemistry setups is a promising avenue for research.

Flow chemistry offers several advantages for handling this compound:

Enhanced Safety : Syntheses involving fluorinating agents or other hazardous reagents can be performed more safely in small-volume flow reactors, minimizing the risk of runaway reactions. amt.uk

Precise Process Control : Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com

Scalability : Processes developed on a lab-scale flow reactor can be readily scaled up for industrial production by extending the operation time or by using parallel reactor systems. amt.uk

Telescoped Reactions : Multi-step syntheses starting from or leading to this compound can be "telescoped" into a single continuous process, eliminating the need for isolating and purifying intermediates. mdpi.com This significantly improves efficiency.

Future research will likely focus on developing optimized flow protocols for reactions such as Suzuki-Miyaura cross-couplings to generate novel aryl-substituted fluorothiophenes, a reaction class that has been successfully adapted to flow conditions. mdpi.comnih.gov

Exploration of Novel Catalytic Reactions Mediated by the Compound

While this compound is primarily seen as a synthetic intermediate, its inherent reactivity suggests potential applications where it or its derivatives could mediate or catalyze chemical transformations. The aldehyde functional group and the electron-rich thiophene (B33073) ring are key to this potential.

Emerging research could explore:

Organocatalysis : The aldehyde group could be utilized in various organocatalytic transformations, similar to other aromatic aldehydes. Derivatives could be designed to act as catalysts for asymmetric reactions.

Ligand Development for Homogeneous Catalysis : The thiophene core can be functionalized to create novel ligands for transition metal catalysts. The fluorine atom would electronically modulate the metal center, potentially leading to catalysts with unique reactivity and selectivity. For example, thiophene-based phosphine (B1218219) ligands are common in catalysis, and a fluorinated analogue could offer distinct properties.

Photocatalysis : Thiophene derivatives are known to possess interesting photophysical properties. mdpi.com Research into the photocatalytic activity of this compound-based structures could lead to new catalysts for light-driven organic transformations.

Advanced Materials Applications Beyond Current Scope

Thiophene-based materials are at the forefront of organic electronics. nih.govmdpi.com The introduction of a fluorine atom into the thiophene ring of this compound provides a powerful tool to fine-tune the electronic and physical properties of these materials.

Future applications could extend to:

Organic Electronics : The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of conjugated polymers derived from this monomer. This is highly desirable for improving the stability and efficiency of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

Nonlinear Optical (NLO) Materials : The combination of the electron-rich thiophene ring and the electron-withdrawing aldehyde and fluorine groups creates a donor-acceptor system, which is a prerequisite for NLO activity. mdpi.com Further derivatization could lead to advanced materials for optical communications and data storage.

Fluorescent Sensors : The fluorescence properties of thiophene-based molecules can be sensitive to their environment. This allows for the design of chemosensors where binding to an analyte induces a change in the fluorescence signal. The specific electronic nature of this compound could be exploited to create sensors for specific ions or molecules.

| Potential Material Application | Role of this compound | Expected Improvement |

| Organic Field-Effect Transistors (OFETs) | Monomer for conjugated polymers. | Enhanced air stability and charge mobility. |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials. | Increased open-circuit voltage (Voc). |

| Nonlinear Optical (NLO) Materials | Core structure for chromophores. mdpi.com | High hyperpolarizability for efficient frequency doubling. |

| Fluorescent Chemosensors | Fluorophore backbone. | High sensitivity and selectivity for target analytes. |

Sophisticated Multi-Scale Computational Modeling for Complex Systems

As the complexity of the systems involving this compound grows, from molecular interactions to device physics, computational modeling becomes an indispensable tool. Sophisticated multi-scale modeling will be crucial for accelerating research and development.

Future computational efforts will likely involve:

Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) will be used to predict the geometric and electronic structures, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net This can guide synthetic efforts by predicting reaction outcomes and identifying promising target molecules for specific applications.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the morphology and intermolecular interactions in condensed-phase systems, such as thin films of polymers derived from this compound. This is critical for understanding charge transport in organic electronic devices.

Device-Level Modeling : By combining electronic structure information with charge transport models, researchers can simulate the performance of complete devices like OFETs and OPVs. This allows for the in-silico optimization of material properties and device architecture before committing to costly and time-consuming experimental work.

The synergy between advanced computational modeling and experimental validation will undoubtedly drive the future discovery and application of materials based on this compound.

常见问题

Q. Key Variables Affecting Yield :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Higher temperatures promote decomposition. |

| Molar Ratio (DMF:POCl₃) | 1:1.2 | Excess POCl₃ improves electrophilicity of the formylating agent. |

| Reaction Time | 4–6 hours | Prolonged time increases impurities. |

Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields >85% purity .

How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) :

Q. Gas Chromatography-Mass Spectrometry (GC-MS) :

- Electron ionization (EI) at 70 eV produces a molecular ion peak at m/z 130 (C₅H₃FOS⁺) . Fragmentation peaks at m/z 101 (loss of CHO) and 69 (CF₃⁺) confirm the structure.

Contradiction Resolution : Discrepancies between NMR and MS data (e.g., unexpected fragments) may arise from trace impurities. Cross-validate with high-resolution MS (HRMS) and elemental analysis .

What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

The electron-withdrawing fluorine atom at the 3-position activates the aldehyde group for nucleophilic attack. Computational studies (DFT/B3LYP) reveal:

- Electrostatic Potential Maps : High positive charge density at the carbonyl carbon (≈ +0.45 e) .

- Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the aldehyde, facilitating nucleophilic addition (e.g., Grignard reagents or hydrazines) .

Q. Experimental Validation :

- Kinetic Studies : Second-order rate constants for reactions with amines (e.g., benzylamine) show a 10-fold increase compared to non-fluorinated analogs .

How do crystallographic techniques determine the solid-state conformation of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) using SHELXL software reveals:

- Torsional Angles : The fluorine atom induces a planar thiophene ring (torsion angle < 5°).

- Intermolecular Interactions : Weak C–H···O hydrogen bonds between aldehyde groups stabilize the crystal lattice.

Q. Data Collection Parameters :

| Parameter | Value |

|---|---|

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Resolution (Å) | 0.84–1.10 |

| R-factor | < 0.05 |

Refinement against high-resolution data (≤ 1.0 Å) minimizes model bias .

What strategies mitigate contradictions in biological activity assays involving this compound derivatives?

Advanced Research Question

Derivatives like eprosartan (a thiophene-based drug) exhibit variable bioactivity due to:

- Solubility Differences : Use dimethyl sulfoxide (DMSO) for in vitro assays (≤ 0.1% v/v) to avoid cytotoxicity .

- Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to identify labile functional groups .

Q. Statistical Analysis :

- Apply Bland-Altman plots to assess agreement between replicate assays .

- Use multivariate regression to isolate variables (e.g., fluorine position vs. bioactivity) .

How can computational models predict the environmental fate of this compound?

Advanced Research Question

Quantitative Structure-Activity Relationship (QSAR) :

- Hydrolysis Half-Life : Predicted t₁/₂ = 12–24 hours at pH 7 (EPI Suite™). Fluorine reduces electron density, slowing hydrolysis .

- Octanol-Water Partition Coefficient (Log P) : Experimental Log P = 1.8 ± 0.2, indicating moderate hydrophobicity .

Q. Ecotoxicity :

- Daphnia magna EC₅₀ : 12 mg/L (QSAR prediction) vs. 15 mg/L (experimental), highlighting model limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息